molecular formula C18H11NO3 B2767455 (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 1351357-89-5

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2767455
CAS No.: 1351357-89-5
M. Wt: 289.29
InChI Key: QKLICKFAHNDKHG-MFOYZWKCSA-N
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Description

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with the molecular formula C18H11NO3 and a molecular weight of 289.29 g/mol. This compound belongs to the benzofuran family, which is known for its wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-quinolinecarboxaldehyde with 6-hydroxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the C-6 position can be oxidized to form a ketone or aldehyde.

    Reduction: The quinolylmethylene group can be reduced to form a dihydroquinoline derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 6-oxo-2-(2-quinolylmethylene)benzo[b]furan-3-one.

    Reduction: Formation of 6-hydroxy-2-(2,3-dihydroquinolylmethylene)benzo[b]furan-3-one.

    Substitution: Formation of 6-halogen-2-(2-quinolylmethylene)benzo[b]furan-3-one.

Scientific Research Applications

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating bacterial infections and cancer.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, as it can form hydrogen bonds with target proteins. The quinolylmethylene group can interact with DNA or enzymes, leading to inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.

    8-Methoxypsoralen: Another derivative used for similar applications.

    Angelicin: Known for its biological activities, including antimicrobial and anticancer properties.

Uniqueness

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features, such as the hydroxyl group at the C-6 position and the quinolylmethylene group. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(quinolin-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-13-7-8-14-16(10-13)22-17(18(14)21)9-12-6-5-11-3-1-2-4-15(11)19-12/h1-10,20H/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLICKFAHNDKHG-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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